molecular formula C23H16Cl2F3NO2 B8216110 BPK-21

BPK-21

Cat. No.: B8216110
M. Wt: 466.3 g/mol
InChI Key: LTDXUNCJQPHZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPK-21 is an active acrylamide compound known for its ability to suppress T cell activation by blocking the function of excision repair cross-complementation group 3 (ERCC3), a helicase enzyme. This compound specifically targets the cysteine residue at position 342 within the ERCC3 helicase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPK-21 involves the reaction of specific acrylamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

BPK-21 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions, particularly with nucleophiles, due to the electrophilic nature of the acrylamide moiety .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amide derivative, while addition of water would result in a hydroxylated product .

Scientific Research Applications

BPK-21 has a wide range of applications in scientific research:

Mechanism of Action

BPK-21 exerts its effects by specifically targeting the cysteine residue at position 342 within the ERCC3 helicase. This interaction blocks the function of ERCC3, thereby inhibiting T cell activation. The compound likely acts downstream or separately from pathways involved in nuclear factor of activated T cells (NFAT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BPK-21

This compound is unique due to its specific targeting of the cysteine residue at position 342 within the ERCC3 helicase, which confers its potent inhibitory effects on T cell activation. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDXUNCJQPHZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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